molecular formula C22H21N7O6 B2594540 7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-[(E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 941938-19-8

7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-[(E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B2594540
CAS RN: 941938-19-8
M. Wt: 479.453
InChI Key: UIVBPOYVRBAAJM-PXETXYMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-[(E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C22H21N7O6 and its molecular weight is 479.453. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research conducted by Kandhavelu et al. (2012) on arylhydrazones of methylene active compounds, including structural analogs of the compound , demonstrated significant antimicrobial activity. These compounds, characterized by their ability to form stabilized hydrazone forms, exhibited inhibitory effects against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, highlighting their potential as antimicrobial agents (Kandhavelu et al., 2012).

Synthetic Methodologies

The synthesis and characterization of various derivatives, including those with purine bases or xanthene structures, have been extensively explored. For instance, the work by Bhatia et al. (2016) on xanthene derivatives for antiasthmatic activity, demonstrates the synthetic versatility of purine and related structures, offering a framework for the development of novel compounds with potential therapeutic applications (Bhatia et al., 2016).

Potential Pharmaceutical Applications

The exploration of purine derivatives, as outlined in research by Hassan et al. (2017), provides a foundation for understanding the anticancer potential of structurally related compounds. These studies, which include the synthesis and evaluation of novel fused purine analogues, underscore the anticancer activity against various cell lines, suggesting a promising area for the development of new anticancer agents (Hassan et al., 2017).

properties

IUPAC Name

7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-[(2E)-2-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]hydrazinyl]-4,5-dihydropurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O6/c1-27-19-18(20(30)25-22(27)31)28(13-11-14-5-7-15(34-2)8-6-14)21(24-19)26-23-12-3-4-16-9-10-17(35-16)29(32)33/h3-10,12,18-19H,11,13H2,1-2H3,(H,24,26)(H,25,30,31)/b4-3+,23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVUYLFTUUQGBM-PXETXYMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(C(=O)NC1=O)N(C(=N2)NN=CC=CC3=CC=C(O3)[N+](=O)[O-])CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2C(C(=O)NC1=O)N(C(=N2)N/N=C/C=C/C3=CC=C(O3)[N+](=O)[O-])CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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